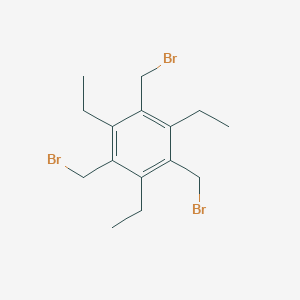

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

Overview

Description

Synthesis Analysis

The synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene can involve a multi-step chemical process starting from benzene. One approach is converting benzene into a triethyl derivative followed by halogenation to introduce bromomethyl groups. This process is noted for its straightforward steps and limited need for chromatography in purification, indicating an efficient synthesis route for producing this compound and its derivatives (Wallace et al., 2005).

Molecular Structure Analysis

The molecular structure, especially the crystal structure of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, has been determined through X-ray crystallography. The compound typically crystallizes in the triclinic system and displays specific lattice parameters. The packing in the solid state is stabilized predominantly through van der Waals interactions. Such structural information is crucial for understanding the compound's intermolecular interactions and reactivity (Arockia Samy & Alexander, 2012).

Scientific Research Applications

Molecular Scaffolding and Synthesis :

- Used as a versatile scaffold for molecular receptors and intermediates in synthesizing 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a practical and versatile molecular scaffold with limited chromatography in purification (Wallace et al., 2005).

Fuel Cell Technology :

- Employed in covalently crosslinking polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells, enhancing membrane durability and conductivity (Yang et al., 2018).

Catalysis in Chemical Reactions :

- Used in the preparation of mono-, bis-, and tris-imidazolinium salts, acting as in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions (Türkmen et al., 2009).

Preparation of Coordinated Clusters and Ligands :

- Utilized in preparing clusters and ligands, such as Fe4S4 clusters, demonstrating its utility in the field of coordination chemistry (Walsdorff et al., 1997).

Material Science and Luminescence :

- Key in synthesizing lanthanide metal–organic frameworks (Ln-MOFs) with photophysical properties, showing potential in material science applications (Yang et al., 2014).

Coordination Chemistry :

- Integral in the synthesis of a conformationally constrained trinucleating ligand for copper(I) co-ordination, with potential applications in electrochemistry (Walsdorff et al., 1999).

Synthesis of Functionalized Polymers :

- Used in synthesizing branched poly(phenylene ethylene) (BPPE) with bromomethyl groups, highlighting its role in functional polymer chemistry (Kobayashi et al., 2012).

properties

IUPAC Name |

1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKPSDHZXLYFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CBr)CC)CBr)CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404612 | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |

CAS RN |

181058-08-2 | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene a valuable precursor in chemical synthesis?

A1: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene serves as a scaffold for creating predisposed ligands due to its three bromomethyl groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the attachment of various functional groups. This versatility makes it particularly useful in synthesizing ligands designed to interact with metal ions or clusters. []

Q2: Can you describe the conformational preferences of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene and its impact on ligand design?

A2: In its crystalline state, 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene exhibits a conformation where the substituents alternate above and below the plane of the central benzene ring. This alternating pattern is also observed in ligands derived from this precursor, like the one discussed in the study involving copper(I) coordination. [] This inherent conformational preference can influence the spatial arrangement of donor atoms in the resulting ligands, impacting their ability to bind specific metal ions or clusters.

Q3: How is 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene utilized in the synthesis of ligands for metal clusters?

A3: Researchers have employed 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene to create a tridentate ligand, 1,3,5-Triethyl-2,4,6-tris(3-sulfanylindolyl[1]methyl)benzene (TriSH3), by reacting it with 3-sulfanylindole. This ligand is preorganized for coordinating with three subsites of an iron-sulfur cluster core (Fe4S4). This specific coordination was confirmed through the synthesis and characterization of clusters like [PPh4]2[Fe4S4(TriS)(Br)] and [PPh4]2[Fe4S4(TriS)(SPh)], demonstrating the utility of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene in designing ligands for complex metal clusters. []

Q4: Beyond metal coordination, what other applications utilize 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene derivatives?

A4: The quaternization of hexahydroimidazo[1,5-a]pyridine with 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene leads to the formation of tris-imidazolinium salts. These salts, when combined with palladium acetate (Pd(OAc)2), act as efficient in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, highlighting the versatility of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene derivatives in catalyzing important organic transformations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)